6-Hydrazinylpyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

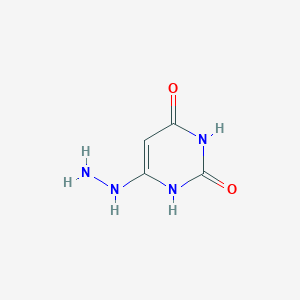

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-hydrazinyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNIRIANAAPGDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403402 | |

| Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893631-08-8 | |

| Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine (B1678525) ring system is a cornerstone in the field of medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. nih.govnih.gov As a fundamental component of nucleic acids (uracil, thymine, and cytosine), pyrimidine and its derivatives are integral to numerous biological processes, making them prime candidates for therapeutic intervention. nih.govnih.gov The synthetic versatility of the pyrimidine scaffold has allowed for the creation of a multitude of derivatives with diverse pharmacological profiles. nih.gov

The broad-spectrum bioactivity of pyrimidine-based compounds is well-documented, encompassing applications such as:

Anticancer agents: Pyrimidine analogs are widely used in chemotherapy to interfere with DNA synthesis and cell division. nih.govnih.gov

Antimicrobial agents: These compounds have shown efficacy against various bacterial and fungal pathogens. nih.govresearchgate.net

Antiviral agents: Pyrimidine derivatives are crucial in the treatment of viral infections, including those caused by hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nih.govresearchgate.net

Anti-inflammatory drugs: Certain pyrimidine-based compounds exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. nih.gov

The ability of the pyrimidine nucleus to be readily modified allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the development of targeted therapies with improved efficacy. nih.gov

The Pivotal Role of the Hydrazinyl Moiety in Bioactive Compounds

The hydrazinyl moiety and its derivatives, particularly hydrazones (-C(=O)NHN=C-), are recognized as a "privileged" structural motif in drug discovery. nih.govresearchgate.net This functional group is known to be a key pharmacophore in a wide range of bioactive compounds, contributing significantly to their therapeutic potential. Hydrazones are known to possess a broad spectrum of biological activities, including:

Anti-inflammatory activity: Hydrazone derivatives have been shown to inhibit key inflammatory mediators. nih.govresearchgate.net

Anticonvulsant and analgesic effects: The hydrazone scaffold is a feature in compounds with central nervous system activity. nih.gov

Antimicrobial properties: A significant number of hydrazone-containing compounds have been synthesized and evaluated for their antibacterial and antifungal efficacy. researchgate.netresearchgate.net

Antitumor activity: The hydrazone moiety is present in several classes of anticancer agents, where it can contribute to the molecule's ability to induce apoptosis or inhibit cell proliferation. nih.govmdpi.com

The biological activity of hydrazones is often attributed to the presence of the azomethine group (-NHN=CH-), which can participate in various biological interactions. researchgate.net

Biological Activities and Mechanistic Studies of 6 Hydrazinylpyrimidine 2,4 1h,3h Dione Derivatives

Anticancer and Antitumor Potential

The pyrimidine (B1678525) ring is a fundamental component of nucleic acids, making its analogs prime candidates for development as anticancer agents. By mimicking or interfering with natural pyrimidines, these derivatives can disrupt critical cellular processes in rapidly dividing cancer cells. The hydrazone linkage (-C=N-NH-) formed from the hydrazinyl moiety further enhances the molecule's ability to interact with various biological targets, contributing to its antitumor potential.

Inhibition of Key Kinases (e.g., EGFR, BTK, JAK3, AURK, PLK, c-Src/Abl)

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. The 2,4-diaminopyrimidine (B92962) scaffold, a close structural relative of pyrimidine-dione, is recognized as a core fragment in the design of numerous kinase inhibitors. google.com This is because the pyrimidine ring can effectively form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. google.com

Derivatives of this scaffold have shown potent inhibitory activity against a range of oncogenic kinases:

Focal Adhesion Kinase (FAK): Novel 2,4-diarylaminopyrimidine-based hydrazones have been developed as potent anti-thyroid cancer agents by inhibiting FAK. google.com One promising compound, 14f , demonstrated exceptional inhibitory potency against FAK with an IC50 value of 35 nM and suppressed the proliferation of FAK-overexpressing thyroid cancer cells. google.com The mechanism involves inhibiting the phosphorylation of FAK at key tyrosine residues (Tyr397, Tyr576/577, and Tyr925), which is critical for cancer cell proliferation and migration. google.com

EGFR, ALK, and JAK/Syk: The 2,4-diaminopyrimidine moiety serves as the foundational structure for several approved kinase inhibitors, including the ALK inhibitor ceritinib (B560025) and the JAK/Syk inhibitor cerdulatinib. google.com This highlights the versatility of the pyrimidine core in targeting different kinase families. Further studies on indolyl-hydrazone derivatives have identified compounds that inhibit Epidermal Growth Factor Receptor (EGFR) along with other kinases like PI3K and CDK2. researchgate.net

Abl and PDGF Receptor: A 2-phenylaminopyrimidine derivative was found to selectively inhibit the tyrosine kinase activity of the Abl oncogene and the Platelet-Derived Growth Factor (PDGF) receptor. tandfonline.com This dual inhibition led to potent antitumor activity in animal models against tumors driven by these kinases. tandfonline.com

PLK1 and BRD4: Researchers have designed novel aminopyrimidine-2,4-diones as dual-target inhibitors of Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). researchgate.net Computational studies suggest these compounds can bind effectively to the active sites of both proteins, with the pyrimidine-dione core forming key hydrophobic interactions. researchgate.net

Interference with Nucleic Acid Synthesis and Function

As analogs of the natural pyrimidines (uracil, cytosine, and thymine) that are the building blocks of DNA and RNA, these derivatives can act as antimetabolites. researchgate.net Their structural similarity allows them to be mistakenly incorporated into nucleic acids or to inhibit the enzymes essential for nucleotide biosynthesis, thereby disrupting DNA replication and cell division, which are hallmarks of cancer. researchgate.netresearchgate.net

Purine analogs, which are structurally related, are known to interfere with the synthesis and function of nucleic acids. acs.org Similarly, pyrimidine derivatives can exert their anticancer effects through this mechanism. For instance, the inhibition of thymidine (B127349) phosphorylase, an enzyme involved in pyrimidine salvage pathways, is a known anti-angiogenic strategy. acs.org While direct evidence for 6-hydrazinylpyrimidine-2,4(1H,3H)-dione itself is limited, the principle is well-established for the broader class of pyrimidine analogs.

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Many pyrimidine-dione derivatives have been shown to induce apoptosis in cancer cells through various mechanistic pathways.

Reactive Oxygen Species (ROS) Elevation: A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were found to exert their antitumor effects by increasing the intracellular production of ROS in melanoma cells. umich.edu This oxidative stress can damage cellular components and trigger apoptotic pathways. One compound, XS23 , was shown to inhibit tumor cell migration and proliferation and induce both early and late-stage apoptosis in A375 melanoma cells. umich.edu

Cell Cycle Arrest: Certain quinoline (B57606) hydrazide derivatives can induce cell cycle arrest at the G1 phase. google.com This is accompanied by the upregulation of the p27kip1 protein, a key cell cycle regulator that halts cell cycle progression. google.com Other related compounds, such as 5,6-diaryl-1,2,4-triazines, have been shown to arrest the cell cycle at the G2/M phase in gastric cancer cells. impactfactor.org

Mitochondrial Pathway: The induction of apoptosis is often linked to the mitochondrial pathway. Studies on 1,2,4-triazine (B1199460) derivatives have shown that effective compounds can decrease the mitochondrial membrane potential, a key event in the initiation of apoptosis. impactfactor.org This leads to the activation of apoptosis-related proteins and subsequent cell death. impactfactor.org

Studies on Antiproliferative Effects on Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit cell growth by 50%, is a standard metric for this activity. Numerous derivatives have demonstrated potent antiproliferative effects, often in the micromolar to nanomolar range.

For example, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives were synthesized and tested against several cancer cell lines. tandfonline.com Compounds 5c and 5j were particularly potent against the H460 non-small cell lung cancer line, with IC50 values of 0.07 µM and 0.05 µM, respectively. tandfonline.com Compound 5j also showed significant activity against HT-29 colon cancer and MDA-MB-231 breast cancer cells. tandfonline.com In another study, 2,4-diarylaminopyrimidine-based hydrazones showed excellent cytotoxic activity against FAK-overexpressing TPC-1 thyroid cancer cells, with IC50 values ranging from 0.113 to 1.460 μM. google.com

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| 5c | H460 (Lung) | 0.07 | tandfonline.com |

| 5j | H460 (Lung) | 0.05 | tandfonline.com |

| 5j | HT-29 (Colon) | 6.31 | tandfonline.com |

| 5j | MDA-MB-231 (Breast) | 6.50 | tandfonline.com |

| 14f | TPC-1 (Thyroid) | 0.113 | google.com |

Enzyme Inhibition Relevant to Oncogenesis (e.g., DHFR, GST, GR)

Beyond kinases, derivatives of the pyrimidine scaffold have been shown to inhibit other enzymes that play a crucial role in cancer development and survival.

Dihydrofolate Reductase (DHFR): This enzyme is vital for the synthesis of nucleotides and is a well-established target for anticancer drugs like methotrexate. A study demonstrated that 2,4-diaminopyrimidine derivatives can act as low-micromolar competitive inhibitors of DHFR from Leishmania chagasi, with Ki values ranging from 0.28 to 3.00 µM. mdpi.com This indicates that the pyrimidine core can effectively target the folate pathway, which is critical for cancer cell proliferation.

Glutathione (B108866) S-transferase (GST) and Glutathione Reductase (GR): The glutathione system is essential for protecting cells from oxidative stress and for detoxifying chemotherapeutic agents, often contributing to drug resistance. Inhibition of enzymes like GST and GR is an attractive strategy to sensitize cancer cells to treatment. umich.edu While specific studies on this compound are limited, broader research on pyrimidine derivatives has shown they can enhance the levels of antioxidant enzymes like glutathione-s-transferase and catalase in tissues. researchgate.net Furthermore, some indole (B1671886) derivatives, which share heterocyclic properties, have been identified as potent inhibitors of GST. researchgate.net

Anti-inflammatory Properties

Inflammation is a physiological process that can contribute to the development and progression of various diseases, including cancer. The hydrazone moiety (-C=N-NH-) is a well-known pharmacophore that confers significant anti-inflammatory activity to a molecule. mdpi.com Hydrazones and their derivatives are known to exhibit a wide range of biological activities, including potent anti-inflammatory effects. mdpi.com

Studies on various pyrimidine derivatives have confirmed their potential as anti-inflammatory agents. The mechanism is often linked to the inhibition of inflammatory mediators. For instance, some pyrimidine derivatives have been shown to inhibit lipoxygenase, an enzyme involved in the inflammatory cascade. researchgate.net Given that the core scaffold of this compound contains the hydrazone linkage, its derivatives are expected to possess anti-inflammatory properties, making this an area of interest for further investigation.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

The anti-inflammatory potential of this compound derivatives has been a primary focus of investigation, particularly their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, existing as two main isoforms, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.

Studies on various pyrimidine derivatives have shown significant COX inhibitory activity. For instance, a series of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share a core heterocyclic structure, were found to potently inhibit both COX-1 and COX-2, with some compounds exhibiting IC50 values comparable to the established anti-inflammatory drug, meloxicam. nih.govresearchgate.net This suggests that the pyrimidine scaffold is a viable starting point for the development of new COX inhibitors. However, specific IC50 data for derivatives of this compound are still emerging as research in this specific sub-class progresses.

Modulation of Inflammatory Mediators (e.g., PGE2, NF-κB, TNF-α)

Beyond direct enzyme inhibition, the anti-inflammatory effects of this compound derivatives are also attributed to their ability to modulate key inflammatory mediators. Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, is a potent pro-inflammatory molecule. Research has shown that certain polysubstituted pyrimidines are effective inhibitors of PGE2 production. nih.gov

Furthermore, the transcription factor nuclear factor-kappa B (NF-κB) plays a crucial role in regulating the expression of numerous pro-inflammatory genes, including those for TNF-α, a key inflammatory cytokine. The signaling pathway involving PGE2 and the EP2 receptor can lead to the activation of NF-κB, creating a positive feedback loop that amplifies the inflammatory response. nih.gov While the direct modulatory effects of this compound derivatives on PGE2, NF-κB, and TNF-α are areas of active investigation, the broader class of pyrimidine derivatives has demonstrated the potential to interfere with these pathways, suggesting a likely mechanism of action for this specific compound family.

Antimicrobial Efficacy

In addition to their anti-inflammatory properties, derivatives of this compound have shown promise as antimicrobial agents, with activity against a range of pathogens.

Antibacterial Mechanisms, Including DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a well-validated target for antibacterial drugs. Several classes of heterocyclic compounds, including pyrimidine derivatives, have been explored as DNA gyrase inhibitors. The pyrrolamides, a novel class of antibacterials, were identified through their binding to the ATP pocket of DNA gyrase. nih.gov Research into N-phenylpyrrolamide inhibitors of DNA gyrase has yielded compounds with low nanomolar IC50 values against E. coli DNA gyrase and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org While specific studies on the DNA gyrase inhibitory activity of this compound derivatives are needed, the established activity of related pyrimidine structures makes this a promising avenue for future research.

Antifungal Activities

The emergence of drug-resistant fungal infections has spurred the search for new antifungal agents. Hydrazone derivatives, which can be readily synthesized from this compound, have demonstrated notable antifungal activity. A study on new hydrazide derivatives reported compounds with significant activity against various Candida species, with some showing minimum inhibitory concentrations (MIC) in the range of 0.0156 mg/mL. nih.gov Another study on polyfunctionalized 2-hydrazinoanthraquinone derivatives, which share the hydrazino functional group, identified compounds effective against yeast fungi with MIC values below 93.5 μM. dmed.org.ua These findings underscore the potential of incorporating the hydrazone moiety into the this compound scaffold to develop novel antifungal agents.

| Compound Type | Fungal Strain | MIC |

| Hydrazide derivatives | Candida spp. | 0.0156 - >2 mg/mL nih.gov |

| 2-Hydrazinoanthraquinone derivatives | Yeast fungi | <93.5 μM dmed.org.ua |

Antiviral Activities (e.g., HIV-1 Reverse Transcriptase, HCV Replicase)

The pyrimidine core is a well-established pharmacophore in antiviral drug discovery. Derivatives of 3,4-dihydropyrimidin-4(3H)-one, which are structurally related to the title compound, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Specifically, 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-one (S-DABO) derivatives have demonstrated potent anti-HIV-1 activity, with some compounds effectively inhibiting drug-resistant strains. nih.gov Furthermore, 6-arylthio-3-hydroxypyrimidine-2,4-diones have been shown to potently inhibit the RNase H function of HIV reverse transcriptase with low nanomolar IC50 values and exhibit antiviral activity. nih.gov While direct evaluation of this compound derivatives against HIV-1 reverse transcriptase and HCV replicase is a subject for future studies, the proven antiviral potential of the broader pyrimidine family provides a strong rationale for such investigations.

Other Noteworthy Biological Activities

Beyond the aforementioned activities, derivatives of this compound have exhibited significant potential in other therapeutic areas, most notably as anticancer agents. A study focusing on 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives revealed potent antiproliferative activity against several cancer cell lines. nih.gov

Several compounds from this series demonstrated moderate to excellent activity, with some exhibiting high selectivity against the H460 non-small cell lung cancer cell line. nih.gov The most promising compounds showed IC50 values in the nanomolar range, indicating potent anticancer effects. nih.gov For instance, one derivative displayed an IC50 of 0.05 μM against the H460 cell line. nih.gov Another related class, 2,4-diarylaminopyrimidine hydrazone derivatives, has also been investigated as potent anti-thyroid cancer agents through the inhibition of Focal Adhesion Kinase (FAK). nih.gov

Antiproliferative Activity of 6-Hydrazinyl-2,4-bismorpholino Pyrimidine Derivatives nih.gov

| Compound | H460 (IC50, µM) | HT-29 (IC50, µM) | MDA-MB-231 (IC50, µM) |

|---|---|---|---|

| 5c | 0.07 | - | - |

| 5j | 0.05 | 6.31 | 6.50 |

| 1 (parent) | 9.52 | 29.24 | 36.21 |

These findings highlight the versatility of the this compound scaffold and suggest that its derivatives are promising candidates for the development of novel therapeutic agents targeting a range of diseases. Further structure-activity relationship (SAR) studies are warranted to optimize their potency and selectivity for various biological targets.

Antidiabetic Research (e.g., Alpha-Amylase Inhibition)

Derivatives originating from the 6-hydrazinyluracil scaffold have been investigated as potential agents for managing diabetes, primarily through the inhibition of key digestive enzymes like α-amylase and α-glucosidase. These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides, and their inhibition can help control postprandial hyperglycemia.

Research has shown that while 6-hydrazinyluracil itself is a starting material, the resulting complex heterocyclic systems synthesized from it exhibit notable enzyme inhibitory effects. For instance, various 1,2,4-triazine derivatives synthesized from 6-hydrazinyluracil have been identified as potent inhibitors of α-glucosidase. researchgate.net In one study, a series of these triazine derivatives demonstrated significant α-glucosidase inhibitory activity, with IC₅₀ values ranging from 35.35 ± 0.34 to 564.41 ± 0.91 μM, which were more potent than the standard drug acarbose (B1664774) (IC₅₀ value of 750.7 ± 0.13 μM). researchgate.net Another study highlighted a lead compound among newly synthesized triazines, derived from 6-hydrazinyluracil, which showed strong α-glucosidase inhibition and an in vivo hypoglycemic effect, marking it for future investigation. researchgate.net

The general synthetic pathway often involves the reaction of 6-hydrazinyluracil with aromatic aldehydes to form hydrazones, which then undergo intramolecular cyclization to yield fused heterocyclic systems like pyrazolopyrimidines or triazines. researchgate.netresearchgate.net These subsequent derivatives have been the focus of antidiabetic screening.

Table 1: α-Glucosidase Inhibitory Activity of 1,2,4-Triazine Derivatives Synthesized from 6-Hydrazinyluracil

| Compound Type | Target Enzyme | Reported IC₅₀ Range (μM) | Standard Drug (Acarbose) IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 1,2,4-Triazine Derivatives | α-Glucosidase | 35.35 - 564.41 | 750.7 | researchgate.net |

Antioxidant Capacity and Reactive Oxygen Species Reduction

The pyrimidine-2,4(1H,3H)-dione core is a subject of interest in the study of antioxidant agents. Antioxidants can neutralize harmful free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.

Studies on a series of pyrimidine-2,4(1H,3H)-dione derivatives have demonstrated significant in vitro antioxidant activity. iglobaljournal.comresearchgate.net In one detailed investigation, ten different pyrimidine-2,4-dione derivatives were assessed for their ability to scavenge nitric oxide (NO) and their ferric reducing power. The results indicated a considerable range of activity among the derivatives. iglobaljournal.comresearchgate.net For nitric oxide scavenging, the IC₅₀ values ranged from 3.38 to 23.30 µg/ml. researchgate.net In the ferric reducing antioxidant power (FRAP) assay, the same series of compounds showed IC₅₀ values between 17.8 and 85.0 µg/ml. researchgate.net Interestingly, the most potent derivative in the nitric oxide scavenging assay (OBP-10) was one of the least active in the ferric reducing assay, highlighting that structural variations impact different antioxidant mechanisms distinctly. iglobaljournal.comresearchgate.net The antioxidant properties of pyrimidines are often linked to the electron density of the ring system. researchgate.net

Table 2: In Vitro Antioxidant Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives

| Compound Code | Nitric Oxide Scavenging IC₅₀ (µg/ml) | Ferric Reducing Power IC₅₀ (µg/ml) | Reference |

|---|---|---|---|

| OBP-01 | 8.11 | 24.0 | iglobaljournal.comresearchgate.net |

| OBP-02 | 11.30 | 18.7 | iglobaljournal.comresearchgate.net |

| OBP-03 | 14.80 | 46.1 | iglobaljournal.comresearchgate.net |

| OBP-04 | 23.30 | 49.8 | iglobaljournal.comresearchgate.net |

| OBP-05 | 4.51 | 17.8 | iglobaljournal.comresearchgate.net |

| OBP-06 | 10.10 | 19.3 | iglobaljournal.comresearchgate.net |

| OBP-07 | 12.50 | 20.6 | iglobaljournal.comresearchgate.net |

| OBP-08 | 16.20 | 45.1 | iglobaljournal.comresearchgate.net |

| OBP-09 | 9.36 | 27.6 | iglobaljournal.comresearchgate.net |

| OBP-10 | 3.38 | 85.0 | iglobaljournal.comresearchgate.net |

Cholinesterase Enzyme Inhibition Studies

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative disorders like Alzheimer's disease. The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Direct studies on the cholinesterase inhibitory activity of this compound derivatives are limited in the available literature. However, research on related heterocyclic structures synthesized from this precursor suggests it as a potential area of investigation. For instance, some 1,2,4-triazine derivatives, which can be synthesized from 6-hydrazinyluracil, have been reported to act as acetylcholinesterase inhibitors. researchgate.net Conversely, not all related hydrazone derivatives exhibit this property. A study on a thiazolyl hydrazone derivative, which was evaluated for anticancer activity, was also tested for its ability to inhibit AChE and BChE to determine if its mechanism of action was related to cholinesterase modulation. researchgate.net The results showed that this particular compound had no inhibitory effect on either enzyme, indicating that this biological activity is specific to certain structural features and not a general characteristic of the broader class. researchgate.net

Lipid-Lowering Potential

The potential for chemical compounds to lower lipid levels, such as cholesterol and triglycerides, is a key area of research for the prevention and treatment of cardiovascular diseases. Despite the investigation of pyrimidine derivatives in various therapeutic areas, there is currently a lack of available scientific research and data regarding the specific lipid-lowering or hypolipidemic potential of derivatives of this compound.

Structure Activity Relationship Sar Investigations of 6 Hydrazinylpyrimidine 2,4 1h,3h Dione Derivatives

Correlating Substituent Effects on Biological Potency

The biological activity of 6-hydrazinylpyrimidine-2,4(1H,3H)-dione derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine (B1678525) ring and any appended moieties. Research has demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

For instance, in a series of hydrazide-hydrazones derived from 2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide, the nature of the substituent on the aromatic ring of the hydrazone was found to be critical for antibacterial activity. nih.gov Compounds bearing hydroxyl, bromo, and methoxy (B1213986) groups exhibited potent activity. nih.gov This suggests that both electron-donating and electron-withdrawing groups can contribute to the biological effect, likely through a combination of electronic and steric interactions with the target biomolecule.

In another study focusing on pyrimidine-sulfonamide hybrids, the presence of a cyclopentyl group at the C-4 position of the pyrimidine moiety was favorable for antiproliferative activity against colon cancer cells. nih.gov This highlights the importance of the size and lipophilicity of substituents on the pyrimidine core.

The position of substituents on the pyrimidine nucleus has been shown to greatly influence a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. doaj.orgmdpi.com This underscores the necessity of systematic variation of substituents to optimize the therapeutic potential of this class of compounds.

Table 1: Effect of Substituents on the Biological Activity of this compound Derivatives

| Base Scaffold | Substituent | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Pyrimidine-hydrazone | Hydroxyl, Bromo, Methoxy groups on aryl ring | Antibacterial | Both electron-donating and electron-withdrawing groups can enhance activity. | nih.gov |

| Pyrimidine-sulfonamide | Cyclopentyl at C-4 of pyrimidine | Anticancer (Colon) | Lipophilic substituent at C-4 is favorable for activity. | nih.gov |

| Pyrimidine nucleus | Various | Antimicrobial, Anticancer, Anti-inflammatory | The position of the substituent is critical for determining the type and potency of biological activity. | doaj.orgmdpi.com |

Influence of Hydrazinyl Moiety Derivatization on Activity Profiles

The hydrazinyl group at the C-6 position of the pyrimidine-2,4(1H,3H)-dione ring is a key functional handle for derivatization, most commonly through condensation with aldehydes and ketones to form hydrazones. This transformation has proven to be a highly effective strategy for generating compounds with potent and diverse biological activities.

A study on the synthesis of pyrimidine–hydrazone hybrids with a dihydronaphthalene moiety revealed significant anticancer activity. nih.gov The derivatization of the hydrazinyl group into a hydrazone was a critical step in achieving this biological effect. nih.gov

In a series of 2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazones, potent antitumor activity was observed against a panel of 60 different cancer cell lines. acs.org The most effective derivative, VIIa, displayed IC50 values ranging from 0.326 to 4.31 μM, demonstrating that the formation of the hydrazone is crucial for high potency. acs.org

Furthermore, the reaction of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones, which were subsequently cyclized, yielded compounds with significant anticancer activity against human lung carcinoma (A549) cells. nih.gov The initial hydrazone formation is a pivotal step in the synthesis of these biologically active fused systems. nih.gov

Table 2: Anticancer Activity of Hydrazone Derivatives of this compound

| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| VIIa | 2-hydroxybenzaldehyde hydrazone of a pyrazolopyrimidine | Various (57 cell lines) | 0.326 - 4.31 | acs.org |

| 6b | Pyrimido[5,4-e] acs.orgnih.govnih.govtriazine precursor (hydrazone) | A549 (Human Lung Carcinoma) | 3.6 | nih.gov |

| 9 | Pyrazolopyrimidine precursor (hydrazone) | A549 (Human Lung Carcinoma) | >3.6 | nih.gov |

| 5a | Benzaldehyde hydrazone | A549 (Human Lung Carcinoma) | >3.6 | nih.gov |

Impact of Fused Heterocyclic Rings on Pharmacological Efficacy

The fusion of additional heterocyclic rings to the this compound scaffold has led to the discovery of novel chemical entities with enhanced pharmacological efficacy. This strategy often results in more rigid structures that can fit into specific binding pockets of biological targets with high affinity.

The condensation of 6-hydrazinyluracil derivatives to form pyrazolo[3,4-d]pyrimidines has been a particularly fruitful avenue of research. In one study, a series of 3,6-dimethyl-5-(4-substitutedbenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones were synthesized and evaluated for their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov The compound with a 4-nitrobenzylideneamino substituent (10e) was the most potent, with an IC50 of 11 µM. nih.gov This highlights that substitution on the N5 position of the fused ring system significantly influences activity. nih.govmdpi.com

Similarly, the synthesis of pyrimido[5,4-e] acs.orgnih.govnih.govtriazines from 6-hydrazinyluracil has yielded compounds with notable anticancer properties. nih.gov These fused systems are analogues of naturally occurring antibiotics like fervenulin (B1672609) and reumycin, which exhibit both antimicrobial and antitumor activities. nih.govmdpi.com The position and number of methyl groups on the pyrimidotriazine structure have been found to significantly influence its biological activity. mdpi.com

The fusion of a thieno[3,4-d]pyrimidine (B1628787) ring system has also been explored, leading to the identification of potent GPR119 agonists, which have potential as therapeutic agents for type 2 diabetes. researchgate.net

Table 3: Pharmacological Efficacy of Fused Heterocyclic Derivatives

| Fused Ring System | Derivative | Target/Cell Line | Activity (IC50) | Key SAR Finding | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 10e (4-nitrobenzylideneamino) | MCF-7 (Breast Cancer) | 11 µM | Aromatic substitution at the N5 position enhances activity. | nih.govmdpi.com |

| Pyrazolo[3,4-d]pyrimidine | 10d (4-chlorobenzylideneamino) | MCF-7 (Breast Cancer) | 12 µM | Electron-withdrawing groups on the benzylidene moiety are favorable. | nih.govmdpi.com |

| Pyrimido[5,4-e] acs.orgnih.govnih.govtriazine | 6b | A549 (Lung Cancer) | 3.6 µM | The specific fused triazine ring system shows high potency. | nih.gov |

| 5,7-Dihydrothieno[3,4-d]pyrimidine | 14a | GPR119 | Highly Potent Agonist | Combination of the fused-pyrimidine and a 4-chloro-2,5-difluorophenyl group is key for activity. | researchgate.net |

Analysis of Hybrid Molecule Structures and Their Synergistic Effects

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach aims to create hybrid compounds with improved affinity, better selectivity, and the potential for synergistic effects by targeting multiple biological pathways simultaneously.

The hybridization of a pyrimidine core with other biologically active scaffolds such as quinoline (B57606), coumarin, and triazole has been investigated. For example, 4-aminoquinoline-pyrimidine hybrids have been synthesized and shown to exhibit a synergistic effect, with potent antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov The covalent linking of the pyrimidine and aminoquinoline moieties was crucial for this enhanced activity. nih.gov

Similarly, the fusion of a pyrimidine moiety with a 1,3-thiazole ring was designed to unite two pharmacophoric systems with known anticancer potential, aiming for a synergistic molecular platform for cytotoxic activity. mdpi.com The design of hybrid molecules incorporating pyrimidine, 3,4-dihydronaphthalene, and alkylamine chains was also based on the hypothesis of a synergistic anticancer effect. nih.gov

The combination of a pyrimidine scaffold with a triazole ring has been explored to create hybrids with potential synergistic biological activity. acs.orgnih.gov These triazole-linked hybrids are being investigated for a range of therapeutic applications, including anticancer and antiviral therapies. nih.gov The rationale behind this approach is that the resulting hybrid may benefit from the distinct modes of action of each constituent pharmacophore. nih.gov

Table 4: Synergistic Potential of this compound Hybrid Molecules

| Hybrid Structure | Combined Pharmacophores | Target/Disease | Observed/Hypothesized Effect | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline-pyrimidine | 4-Aminoquinoline, Pyrimidine | Malaria | Synergistic antimalarial activity against resistant strains. | nih.gov |

| Pyrimidine-thiazole | Pyrimidine, 1,3-Thiazole | Cancer | Synergistic cytotoxic activity by combining two anticancer pharmacophores. | mdpi.com |

| Pyrimidine-dihydronaphthalene-alkylamine | Pyrimidine, Dihydronaphthalene, Alkylamine | Cancer | Hypothesized synergistic anticancer effect. | nih.gov |

| Steroid-pyrimidine | Steroid, Pyrimidine (linked by triazole) | Various (e.g., Cancer, Antiviral) | Potential for unique biological activities due to the combination of scaffolds. | acs.orgnih.gov |

| Pyrimidine-sulfonamide | Pyrimidine, Sulfonamide | Cancer | Hybridization of two anticancer pharmacophores with distinct mechanisms. | nih.gov |

Future Directions and Research Opportunities for 6 Hydrazinylpyrimidine 2,4 1h,3h Dione Research

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Reduced Toxicity

The future development of 6-hydrazinylpyrimidine-2,4(1H,3H)-dione hinges on the strategic design and synthesis of next-generation analogues. The primary goals are to enhance target specificity, thereby increasing efficacy, and to minimize off-target effects to reduce potential toxicity. rroij.com Medicinal chemists can employ structure-activity relationship (SAR) studies to systematically modify the core structure. rroij.comnih.gov Key areas for modification on the this compound scaffold include the hydrazinyl group, the pyrimidine (B1678525) ring itself, and the N1 and N3 positions.

Table 1: Potential Modifications for Analogue Synthesis

| Modification Site | Potential Substituents | Rationale |

|---|---|---|

| Hydrazinyl Moiety (-NHNH2) | Alkyl, Aryl, Acyl, Heterocyclic groups | To explore new binding interactions and modulate physicochemical properties. |

| Pyrimidine C5 Position | Halogens, Alkyl groups, Aryl groups | To influence electronic properties and steric interactions within the target's binding site. |

For instance, creating hydrazone derivatives by reacting the hydrazinyl group with various aldehydes and ketones can generate a library of compounds with diverse functionalities. nih.govnih.gov This approach has been successful in developing other hydrazone-based compounds with significant biological activities, including antimicrobial and anticancer effects. nih.gov Furthermore, SAR studies on related pyrimidine derivatives have shown that the nature and position of substituents greatly influence biological activity. nih.gov By systematically introducing different functional groups, researchers can fine-tune the molecule's properties to achieve optimal therapeutic performance. rroij.com A critical aspect of this research will be to mitigate the potential toxicities often associated with pyrimidine analogues, such as hepatotoxicity, by designing compounds with high selectivity for their intended targets. nih.gov

Identification and Validation of Novel Biological Targets

While the pyrimidine scaffold is known to interfere with nucleic acid synthesis, the specific molecular targets of this compound remain to be fully elucidated. nih.govelsevierpure.com Future research must focus on identifying and validating its biological targets to understand its mechanism of action. Pyrimidine derivatives have been shown to inhibit a wide range of enzymes, including kinases, polymerases, and enzymes in the pyrimidine biosynthesis pathway like dihydroorotate (B8406146) dehydrogenase. mdpi.comumich.edu

A crucial step in this process is target deconvolution, which aims to identify the specific proteins that a small molecule interacts with in a complex biological system. nih.govnih.govresearchgate.net Modern techniques for target deconvolution include:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry. nih.gov

Chemical Proteomics: This approach uses probe-based versions of the compound to identify direct targets in their native cellular environment. nih.gov Techniques like Capture Compound Mass Spectrometry (CCMS) offer high sensitivity for identifying even weak binding interactions. windows.net

Phenotypic Screening followed by 'Omics' Analysis: Identifying the cellular phenotype induced by the compound and then using genomics, proteomics, and transcriptomics to pinpoint the pathways and proteins affected. nih.gov

Recent research has also highlighted the potential for pyrimidine-based compounds to modulate protein-protein interactions (PPIs), which have traditionally been challenging drug targets. nih.gov Investigating whether this compound or its analogues can disrupt critical PPIs involved in disease could open up entirely new therapeutic avenues. nih.gov For example, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel inhibitors of PARP-1, an enzyme critical for DNA repair. rsc.org Similarly, pyrido[2,3-d]pyrimidine-2,4-diones have been developed as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K). nih.gov These examples suggest that a broad screening approach against various enzyme families and PPIs is warranted.

Development of Scalable and Sustainable Synthetic Methodologies

For any promising compound to move from the laboratory to clinical application, the development of scalable and sustainable synthetic routes is essential. Traditional methods for synthesizing heterocyclic compounds like pyrimidines often involve harsh reagents, hazardous solvents, and multiple time-consuming steps. rasayanjournal.co.innih.gov The principles of green chemistry are increasingly being applied to address these issues, focusing on minimizing waste, improving energy efficiency, and using safer chemicals. rasayanjournal.co.inbenthamdirect.compowertechjournal.com

Future research in this area should explore several modern synthetic strategies:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ijper.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which is highly efficient and reduces waste. rasayanjournal.co.in

Continuous Flow Chemistry: Flow synthesis offers precise control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability compared to batch processing. vapourtec.comresearchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines and pyrazoles. vapourtec.comresearchgate.netrsc.org

Green Catalysts and Solvents: Employing reusable, non-toxic catalysts and environmentally benign solvents like water or ionic liquids can significantly reduce the environmental impact of the synthesis. nih.govpowertechjournal.com

By developing robust and eco-friendly synthetic protocols, researchers can ensure a cost-effective and responsible production pipeline for this compound and its future analogues.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Relevance to Pyrimidine Synthesis |

|---|---|---|

| Conventional Batch Synthesis | Well-established procedures | Often involves hazardous reagents and long reaction times. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields. ijper.org | Proven effective for synthesizing pyrimidine derivatives from chalcones and urea. ijper.org |

| Multicomponent Reactions | High atom economy, operational simplicity. rasayanjournal.co.in | Enables the one-pot synthesis of complex pyrimidine structures. rasayanjournal.co.in |

| Continuous Flow Synthesis | Enhanced safety, scalability, and control. vapourtec.com | Suitable for regioselective synthesis and handling of energetic intermediates. vapourtec.comnih.gov |

Advanced Integration of In Vitro, In Vivo, and Computational Data in Drug Design Pipelines

The modern drug discovery process is a multidisciplinary effort that integrates computational modeling with experimental validation. scienceopen.com This approach, often facilitated by artificial intelligence (AI), can accelerate the identification and optimization of lead compounds. scienceopen.combroadinstitute.org For this compound, an integrated pipeline would be highly beneficial.

The workflow would typically involve:

Computational Screening (In Silico): A virtual library of this compound analogues can be screened against the 3D structures of potential protein targets using molecular docking simulations. nih.gov This helps prioritize compounds with the highest predicted binding affinity.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogues, helping to eliminate candidates with poor pharmacokinetic profiles early on. nih.gov

In Vitro Validation: The most promising compounds from the in silico screening are synthesized and tested in biochemical and cell-based assays to confirm their activity against the intended target and their effect on cell viability or function. mdpi.com

In Vivo Studies: Analogues that show potent in vitro activity and acceptable safety profiles are then advanced to animal models to evaluate their efficacy, pharmacokinetics, and pharmacodynamics in a living organism.

This iterative cycle, where experimental results are used to refine computational models, creates a powerful feedback loop for rational drug design. youtube.com For example, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of a compound within a protein's binding site, helping to explain its mechanism of action at an atomic level. nih.gov Such integrated approaches have already been successfully used to identify and refine pyrimidine-based inhibitors for targets like cyclin-dependent kinase 6 (CDK6). nih.gov

Addressing Challenges of Drug Resistance and Efficacy in Complex Biological Systems

A significant hurdle in the development of many therapeutic agents, particularly in oncology and virology, is the emergence of drug resistance. nih.govnih.gov As research on this compound progresses, it will be crucial to anticipate and address potential resistance mechanisms. For pyrimidine analogues, resistance can arise through several pathways:

Altered Drug Metabolism: Cancer cells or pathogens can downregulate the enzymes required to activate the drug (a prodrug) or upregulate enzymes that catabolize it. nih.gov For example, resistance to nucleoside analogues can occur due to deficiencies in phosphorylating kinases. nih.gov

Target Protein Mutations: The target enzyme can mutate, reducing the binding affinity of the inhibitor. nih.gov This is a common mechanism of resistance to kinase inhibitors and antiviral nucleoside analogues. nih.govnih.govyoutube.com

Increased Drug Efflux: Cells can overexpress transporter proteins that actively pump the drug out, lowering its intracellular concentration. drugbank.com

Strategies to overcome these challenges should be an integral part of the research plan. These may include:

Designing Covalent Inhibitors: Creating analogues that form an irreversible covalent bond with their target can overcome resistance caused by mutations that weaken non-covalent binding. nih.gov

Developing Allosteric Inhibitors: Targeting sites on the protein other than the primary active site can be effective against mutations that occur in the active site. nih.gov

Combination Therapy: Using the pyrimidine analogue in combination with other drugs that have different mechanisms of action can reduce the likelihood of resistance emerging. nih.gov

Furthermore, understanding the efficacy of these compounds in complex biological systems, such as in the presence of a tumor microenvironment or during a complex viral infection, will be essential for their successful clinical translation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with pyrimidine precursors. For example:

Hydrazine substitution : React 6-chloropyrimidine-2,4-dione with hydrazine hydrate in ethanol under reflux (70–80°C, 6–8 hours) .

Precursor modification : Use urea or thiourea derivatives in acidic or basic media to introduce hydrazinyl groups .

- Optimization : Vary solvents (e.g., DMF for polar intermediates), catalysts (e.g., Amberlyst-15 for acid-mediated reactions), and temperature to improve yields. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify hydrazinyl protons (δ 4.5–5.5 ppm) and keto-enol tautomerism via splitting patterns. Carbonyl groups appear at ~160–170 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 171.04 for C₄H₅N₅O₂) with electrospray ionization .

- FT-IR : Detect N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What preliminary biological assays are used to evaluate its activity?

- Enzyme inhibition : Screen against uracil phosphoribosyltransferase (UPRT) using radiolabeled substrates or lumazine synthase via spectrophotometric assays .

- Antiviral testing : Assess HIV reverse transcriptase inhibition at 10–100 μM concentrations in cell-based assays .

Advanced Research Questions

Q. How can conflicting NMR data for tautomeric forms of this compound be resolved?

- Approach :

Variable-temperature NMR to observe tautomer equilibrium shifts (e.g., enol dominance at low temps).

DFT calculations (B3LYP/6-31G*) to predict stable tautomers and compare with experimental data .

X-ray crystallography to resolve solid-state structures, as seen in trifluoromethyl analogs .

Q. What strategies improve the selectivity of this compound in enzyme inhibition?

- Structural modifications : Introduce electron-withdrawing groups (e.g., –NO₂ at C5) to enhance binding to active sites, as demonstrated in nitro-substituted analogs .

- Co-crystallization studies : Resolve enzyme-ligand complexes (e.g., with HIV RT) to identify key hydrogen bonds (N–H⋯O) and hydrophobic interactions .

Q. How do reaction conditions influence regioselectivity in derivatization (e.g., alkylation vs. acylation)?

- Alkylation : Use benzyl chlorides in DMF with K₂CO₃ to target N1/N3 positions, achieving >80% yield .

- Acylation : Employ acetyl chloride in THF under anhydrous conditions to favor O-acylation at C2/C4 .

- Side reactions : Control pH (<7) to minimize hydrolysis of hydrazinyl groups during functionalization .

Q. What computational tools predict reactivity and metabolic stability of derivatives?

- Reactivity : Use Gaussian or ORCA for Fukui function analysis to identify nucleophilic/electrophilic sites .

- ADMET : Employ SwissADME or ADMETlab to predict bioavailability, CYP450 interactions, and toxicity .

Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methods .

- Advanced studies require interdisciplinary collaboration (e.g., crystallographers for structural validation ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.